molecular formula C14H18FNO4S B2511689 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-fluorophenoxy)acetamide CAS No. 874788-46-2

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-fluorophenoxy)acetamide

Cat. No.: B2511689
CAS No.: 874788-46-2
M. Wt: 315.36
InChI Key: JWWCFOFDQIVORV-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethyl-2-(4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C14H18FNO4S and its molecular weight is 315.36. The purity is usually 95%.
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Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

A study by Magadum and Yadav (2018) explored the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, a precursor in the synthesis of antimalarial drugs, using Novozym 435 as a catalyst. This research demonstrates the potential of utilizing similar acetamide compounds in the development of natural synthesis processes for antimalarial drugs (Deepali B Magadum & G. Yadav, 2018).

Herbicidal Activity of Acetamide Derivatives

Wu et al. (2011) designed and synthesized a series of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, evaluating their herbicidal activities against various dicotyledonous weeds. This work highlights the application of acetamide derivatives in developing new herbicides with improved effectiveness (Daoxin Wu et al., 2011).

Structural Studies on Co-crystals and Salts

Karmakar et al. (2009) investigated the structural aspects of co-crystals and a salt containing quinoline derivativeswith an amide bond, focusing on their formation and properties. This research sheds light on the structural diversity and potential applications of acetamide derivatives in material science, particularly in the development of new co-crystalline materials (A. Karmakar, D. Kalita, & J. Baruah, 2009).

Radioligand Development for Peripheral Benzodiazepine Receptors

Zhang et al. (2003) synthesized and evaluated N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and a similar compound as potent radioligands for peripheral benzodiazepine receptors. These studies are crucial in the development of diagnostic tools for neuroimaging, demonstrating the application of acetamide derivatives in nuclear medicine (Ming-Rong Zhang et al., 2003).

Anticancer Drug Development

Sharma et al. (2018) conducted a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide for its potential as an anticancer drug through in silico modeling, targeting the VEGFr receptor. This research exemplifies the application of acetamide derivatives in the discovery and development of new anticancer agents (Gopal Sharma et al., 2018).

Synthesis of Novel Acetamide Derivatives for Antimicrobial Activity

Badiger et al. (2013) synthesized a series of 4-(2-chloro-4-fluorophenyl)-5-(4-substituted phenylsulfanyl)-thiazole-2-ylamines/acetamides and evaluated their antimicrobial activity. This research highlights the versatility of acetamide derivatives in developing new antimicrobial agents with potential applications in treating infectious diseases (N. Badiger et al., 2013).

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO4S/c1-2-16(12-7-8-21(18,19)10-12)14(17)9-20-13-5-3-11(15)4-6-13/h3-6,12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWCFOFDQIVORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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